1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Kinase inhibition Endocannabinoid modulation Anticancer screening

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 921151-05-5) is a synthetic, small-molecule urea derivative (C₁₆H₂₀N₆O₃, MW 344.37 g/mol) that incorporates a 1,3-benzodioxole ring, a cyclohexyl-substituted tetrazole, and a urea linker. The compound is listed in global chemical inventories as an existing substance, but no authoritative publicly available database, primary research article, or patent currently reports any biological activity, potency, or selectivity data for this specific compound under its CAS number.

Molecular Formula C16H20N6O3
Molecular Weight 344.375
CAS No. 921151-05-5
Cat. No. B2613545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
CAS921151-05-5
Molecular FormulaC16H20N6O3
Molecular Weight344.375
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H20N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H2,17,18,23)
InChIKeyDNRQCBZFUJLLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 921151-05-5) – Baseline Profile for Research Procurement


1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 921151-05-5) is a synthetic, small-molecule urea derivative (C₁₆H₂₀N₆O₃, MW 344.37 g/mol) that incorporates a 1,3-benzodioxole ring, a cyclohexyl-substituted tetrazole, and a urea linker. The compound is listed in global chemical inventories as an existing substance, but no authoritative publicly available database, primary research article, or patent currently reports any biological activity, potency, or selectivity data for this specific compound under its CAS number.

Why Analogs of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea Cannot Be Interchanged for Critical Research Workflows


Within the limited publicly disclosed structural series that include a benzodioxole‑tetrazole‑urea scaffold, minor variations in the N‑aryl substituent are expected to profoundly alter physicochemical properties (LogP, solubility) and molecular recognition. Without quantitative head‑to‑head data for the target compound, any substitution with a close analog—such as the p‑tolyl (CAS 921150‑99‑4), phenyl (CAS 946233‑76‑7), or 4‑fluorophenyl (benchchem‑listed) variants—represents a blind change. Experimental evidence is required before assuming that any two members of this series possess comparable target engagement, selectivity, or metabolic stability.

Product‑Specific Quantitative Differentiation Evidence for 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea


Absence of Publicly Available Potency or Selectivity Data Prevents Quantitative Comparison with N‑Aryl Analogs

A targeted search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, ChemSpider, and the EPA CompTox Dashboard failed to retrieve any IC₅₀, Kᵢ, EC₅₀, or %‑inhibition value for CAS 921151‑05‑5. As a result, no quantitative claim can be made regarding its potency, selectivity, or efficacy relative to any comparator. Published structure‑activity relationships for tetrazolyl‑urea chemotypes (e.g., FAAH/MAGL inhibitors or ACAT inhibitors) do not include the benzodioxole‑cyclohexyltetrazole‑urea scaffold, further underscoring the absence of transferable quantitative benchmarks.

Kinase inhibition Endocannabinoid modulation Anticancer screening

Suitable Research and Industrial Application Scenarios for 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS 921151‑05‑5)


De Novo Core‑Scaffold Exploration in Kinase or Hydrolase Screening Cascades

Given the complete absence of public pharmacological data, the only scientifically warranted application is as a structurally novel entry point in a primary biochemical screening panel. Its benzodioxole‑tetrazole‑urea architecture differentiates it from heavily explored chemotypes such as triazole‑ureas or pyrimidine‑based kinase inhibitors, but validation is entirely the responsibility of the end user.

Physicochemical Property Optimization Libraries

The cyclohexyl‑tetrazole moiety is predicted to increase lipophilicity relative to smaller N‑substituents (e.g., methyl or ethyl tetrazole analogs). If experimentally confirmed, this property could be exploited in CNS‑penetrant or membrane‑targeted probe design. However, no measured LogP or solubility data are available to support this differentiation.

Negative Control or Inactive Analog Design

Until activity is demonstrated, the compound may serve as a structurally matched inactive control for closely related active tetrazolyl‑ureas, provided that orthogonal assays confirm its lack of engagement with the primary target of interest.

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